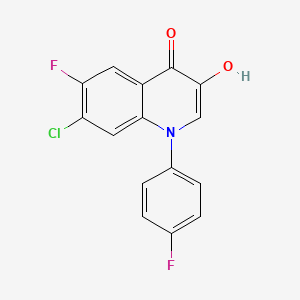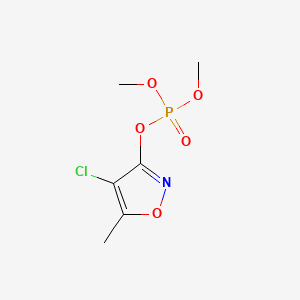
4-Chloro-5-methyl-3-isoxazolyl dimethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-methylisoxazol-3-yl dimethyl phosphate is a chemical compound with the molecular formula C₆H₉ClNO₅P. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methylisoxazol-3-yl dimethyl phosphate typically involves the cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the desired isoxazole derivative . The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal-free synthetic routes is also being explored to reduce costs, toxicity, and environmental impact . These methods aim to provide a more sustainable approach to the large-scale production of isoxazole derivatives.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-methylisoxazol-3-yl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or demethylated products.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-methylisoxazol-3-yl dimethyl phosphate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Chloro-5-methylisoxazol-3-yl dimethyl phosphate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-5-methylisoxazol-3-yl dimethyl phosphate can be compared with other isoxazole derivatives, such as:
- 5-Methylisoxazole-3-carboxylic acid
- 4,5-Dimethylisoxazole
- 3,5-Dimethylisoxazole
These compounds share a similar isoxazole core but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of a chloro and dimethyl phosphate group in 4-Chloro-5-methylisoxazol-3-yl dimethyl phosphate imparts distinct properties that make it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
32306-32-4 |
|---|---|
Molekularformel |
C6H9ClNO5P |
Molekulargewicht |
241.56 g/mol |
IUPAC-Name |
(4-chloro-5-methyl-1,2-oxazol-3-yl) dimethyl phosphate |
InChI |
InChI=1S/C6H9ClNO5P/c1-4-5(7)6(8-12-4)13-14(9,10-2)11-3/h1-3H3 |
InChI-Schlüssel |
IHOQQPRHMUUQTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)OP(=O)(OC)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



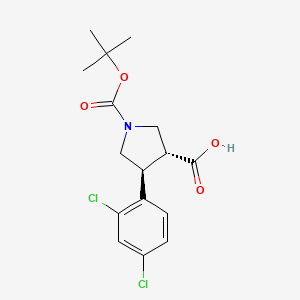
![6-Methylpyrazolo[1,5-a]imidazol-7-one oxime](/img/structure/B12892512.png)
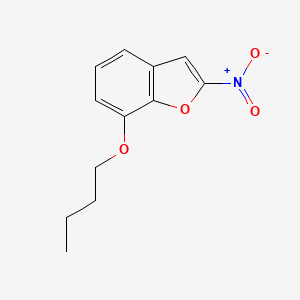
![4-(Fluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12892527.png)


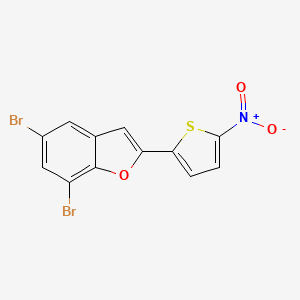
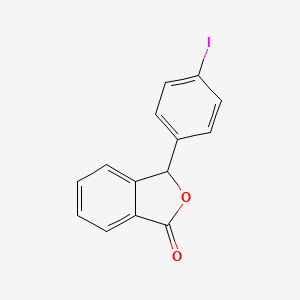
![3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12892561.png)
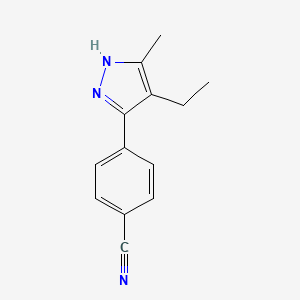

![Ethanone, 1-[4-(3,4-dimethoxyphenyl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12892595.png)
